molecular formula C28H28FN3O2 B11408820 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11408820
M. Wt: 457.5 g/mol
InChI Key: GJXIAWJVILCNOQ-UHFFFAOYSA-N
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Description

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a fluorophenyl group and a dimethylphenoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the substituents. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyrrolidinone Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic conditions.

    Attachment of Substituents: The dimethylphenoxypropyl chain and the fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole or albendazole, which are used as pharmaceuticals.

    Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.

    Fluorophenyl Compounds: Molecules such as fluoxetine, which is an antidepressant.

Uniqueness

4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific substituents and ring systems may allow for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O2/c1-19-14-20(2)16-24(15-19)34-13-5-12-31-26-7-4-3-6-25(26)30-28(31)21-17-27(33)32(18-21)23-10-8-22(29)9-11-23/h3-4,6-11,14-16,21H,5,12-13,17-18H2,1-2H3

InChI Key

GJXIAWJVILCNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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